1-{[3-(Dimethylamino)propyl](oxido)-lambda5
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Overview
Description
1-{[3-(Dimethylamino)propyl](oxido)-lambda5 is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the radical copolymerization of N-(3-dimethylamino)propylmethacrylamide with fluorinated acrylates in a suitable solvent such as toluene at elevated temperatures (around 70°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Dimethylamino)propyl](oxido)-lambda5 undergoes several types of chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The fluorinated segments can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order N-oxides, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
1-{[3-(Dimethylamino)propyl](oxido)-lambda5 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[3-(Dimethylamino)propyl](oxido)-lambda5 involves its interaction with specific molecular targets and pathways. The fluorinated segments enhance its binding affinity to certain proteins and enzymes, potentially modulating their activity. The N-oxide functionality may also play a role in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: Shares the dimethylamino propyl group but lacks the extensive fluorination.
N-(3-(diethylamino)propyl)methacrylamide: Similar structure with diethylamino instead of dimethylamino groups.
1,1-bis{[3-(N,N-dimethylamino)propyl]amido}alkane-di-N-oxides: Contains similar N-oxide functionalities but differs in the overall structure.
Uniqueness
The uniqueness of 1-{[3-(Dimethylamino)propyl](oxido)-lambda5 lies in its extensive fluorination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, low reactivity, and specific interactions with biological targets.
Properties
CAS No. |
87112-48-9 |
---|---|
Molecular Formula |
C12H13F13N2O3 |
Molecular Weight |
480.22 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2,2,3,3,4,4-hexafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-oxobutan-1-amine oxide |
InChI |
InChI=1S/C12H13F13N2O3/c1-26(2)4-3-5-27(29)6(28)7(13,14)8(15,16)11(22,23)30-12(24,25)9(17,18)10(19,20)21/h27H,3-5H2,1-2H3 |
InChI Key |
WHZJBVJIZLLHBJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC[NH+](C(=O)C(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-] |
Canonical SMILES |
CN(C)CCC[NH+](C(=O)C(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xmo 10; Xmo10; Xmo-10 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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